

Elucidation of Parvodicin C1 Structure: A Deep Dive into NMR-Based Methodologies

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Compound of Interest

Compound Name: Parvodicin C1

Cat. No.: B8101439

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parvodicin C1, a potent glycopeptide antibiotic, belongs to the Parvodicin complex produced by the actinomycete *Actinomadura parvosata*. The intricate structure of this natural product necessitates a sophisticated analytical approach for its complete elucidation. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry, stands as the cornerstone technique for unraveling the complex three-dimensional architecture of **Parvodicin C1**. This document provides a detailed overview of the application of NMR spectroscopy in the structural determination of **Parvodicin C1**, including generalized experimental protocols and the logical workflow involved.

While the foundational study by Christensen et al. laid the groundwork for understanding the Parvodicin complex, specific quantitative NMR data for **Parvodicin C1** is not readily available in the public domain.^{[1][2][3][4][5]} This document, therefore, outlines the established NMR methodologies and provides a template for the data acquisition and analysis required for such a complex molecule, based on the general principles of glycopeptide structure elucidation.

Data Presentation

Due to the unavailability of the specific NMR data for **Parvodicin C1** in publicly accessible literature, the following tables are presented as templates. Researchers who have acquired the necessary spectra can populate these tables to systematically organize their data for structural analysis.

Table 1: ^1H NMR Data for **Parvodicin C1**

Proton	Chemical Shift (ppm)	Multiplicity	J-coupling (Hz)	COSY Correlations	NOESY Correlations
Aglycone					
H- α (Residue 1)					
H- β (Residue 1)					
...					
Glycosidic Moieties					
H-1' (Sugar A)					
H-2' (Sugar A)					
...					
H-1'' (Sugar B)					
...					
Acyl Chain					
CH ₃					
CH ₂					
...					

Table 2: ¹³C NMR Data for **Parvodicin C1**

Carbon	Chemical Shift (ppm)	HSQC Correlation (¹ H)	HMBC Correlations (¹ H)
Aglycone			
C-α (Residue 1)			
C-β (Residue 1)			
C=O (Residue 1)			
...			
Glycosidic Moieties			
C-1' (Sugar A)			
C-2' (Sugar A)			
...			
C-1" (Sugar B)			
...			
Acyl Chain			
CH ₃			
CH ₂			
...			

Experimental Protocols

The following are detailed protocols for the key NMR experiments essential for the structure elucidation of **Parvodicin C1**. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

- **Purification:** Isolate and purify **Parvodicin C1** from the fermentation broth of *Actinomadura parvosata* using a combination of chromatographic techniques (e.g., adsorption chromatography, gel filtration, and preparative reverse-phase HPLC) to achieve >95% purity.

- **Sample Concentration:** Dissolve 5-10 mg of purified **Parvodicin C1** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., using H_2O/D_2O mixtures to observe exchangeable protons).
- **Filtration:** Filter the sample through a microfilter to remove any particulate matter that could affect the spectral quality.
- **NMR Tube:** Transfer the filtered solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1H NMR:
 - **Pulse Sequence:** Standard single-pulse experiment (e.g., zg30).
 - **Spectral Width:** 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
 - **Temperature:** 298 K.
- ^{13}C NMR:
 - **Pulse Sequence:** Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - **Spectral Width:** 200-240 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.

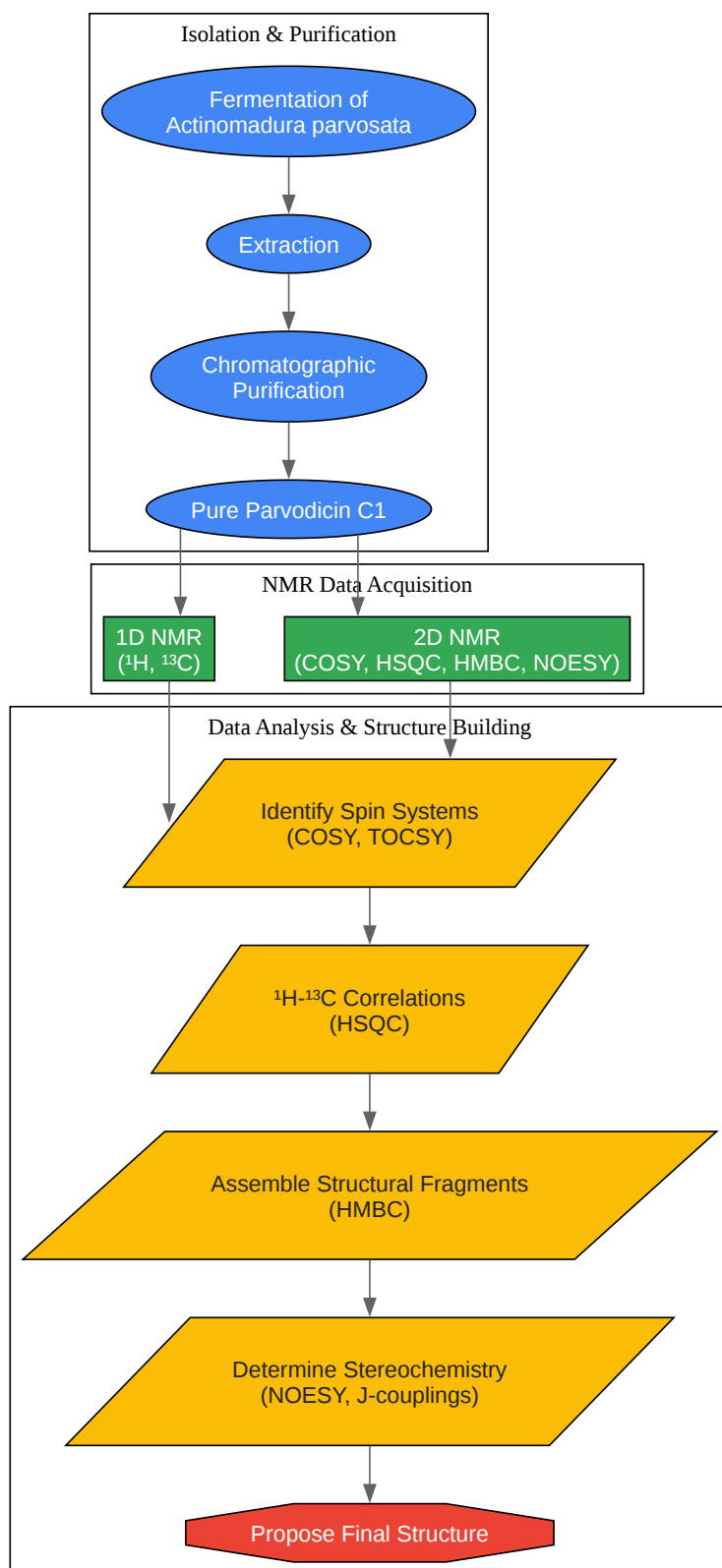
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.
- COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
 - Pulse Sequence:cosygpqf.
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Data Points (F2): 1024-2048.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-16.
 - Relaxation Delay: 1.5-2 seconds.
- HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
 - Pulse Sequence:hsqcedetgpsisp2.3.
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 180-220 ppm.
 - Data Points (F2): 1024.
 - Number of Increments (F1): 256.
 - Number of Scans per Increment: 16-32.
 - $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

- Pulse Sequence:hmbcetgpl3nd.
- Spectral Width (F2 - ^1H): 12-16 ppm.
- Spectral Width (F1 - ^{13}C): 200-240 ppm.
- Data Points (F2): 2048.
- Number of Increments (F1): 512.
- Number of Scans per Increment: 32-64.
- Long-range Coupling Constant ($^n\text{J}(\text{CH})$): Optimized for a range of long-range couplings (e.g., 8 Hz).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations for stereochemical assignments.
 - Pulse Sequence:noesygpphpp.
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Data Points (F2): 2048.
 - Number of Increments (F1): 512.
 - Number of Scans per Increment: 16-32.
 - Mixing Time: 200-800 ms (a range of mixing times may be necessary).
 - Relaxation Delay: 2-3 seconds.

Mandatory Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **Parvodicin C1** using NMR spectroscopy.

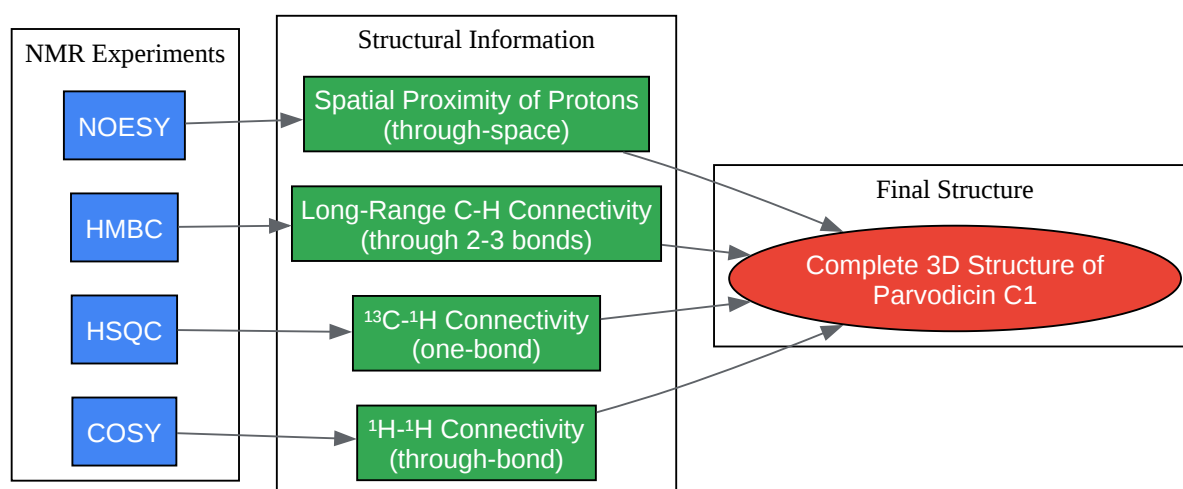


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Figure 1. Workflow for the structure elucidation of **Parvodicin C1**.

Relationship between NMR Experiments and Structural Information

This diagram illustrates how different NMR experiments contribute to the determination of the chemical structure.



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Figure 2. Contribution of different NMR experiments to structure determination.

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References

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